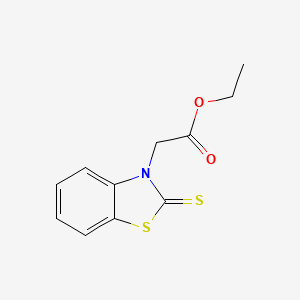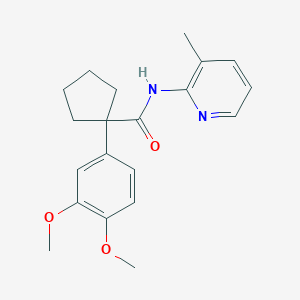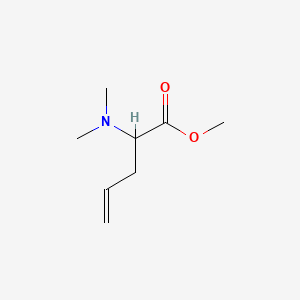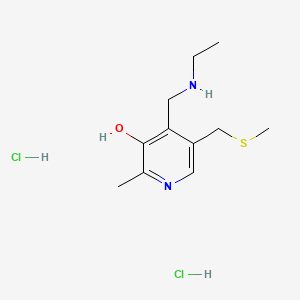
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Carboxylic acids and various substituted esters.
Scientific Research Applications
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzothiazole ring and the ethyl ester group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Lacks the ethyl ester group and has different chemical properties and applications.
Benzothiazole-2-thiol: Similar structure but with a thiol group instead of an ethyl ester.
Ethyl 2-benzothiazolylacetate: Similar structure but without the sulfanylidene group.
The presence of the ethyl ester and sulfanylidene groups in this compound imparts unique chemical properties, making it distinct from other benzothiazole derivatives.
Properties
CAS No. |
59794-33-1 |
|---|---|
Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-12-8-5-3-4-6-9(8)16-11(12)15/h3-6H,2,7H2,1H3 |
InChI Key |
LWXTWCTXPHASGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=S |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=S |
Key on ui other cas no. |
59794-33-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dimethoxyphenyl)-(1-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)methanone](/img/structure/B1658068.png)

![Dimethyl 2-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxo-naphthalen-2-YL]propanedioate](/img/structure/B1658071.png)
![2,6-Dimethoxy-4-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}phenol](/img/structure/B1658072.png)

![{2-[(3-Ethoxy-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B1658076.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658078.png)
![S-[2-(3-fluoroanilino)-2-oxoethyl] carbamothioate](/img/structure/B1658079.png)

![Ethyl 1-[2-[[4-(2,5-dichlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate](/img/structure/B1658082.png)
![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)
![(2E)-2-[(E)-(2,5-Dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B1658085.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B1658086.png)
![6-[(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]hexanoic acid](/img/structure/B1658087.png)
